Lipophilicity (LogP) Differentiation: +0.8–1.1 Log Units Higher Than 3-Ethoxy-4-methoxybenzaldehyde
The computed octanol-water partition coefficient (LogP) of 3-ethoxy-4-propoxybenzaldehyde ranges from 2.69 (Molbase) to 2.8 (PubChem XLogP3) to 3.04 (Chembase/Enamine), compared to 1.91 for 3-ethoxy-4-methoxybenzaldehyde (Molbase) . The ΔlogP of +0.78 to +1.13 represents a 6- to 13-fold increase in lipophilicity on a linear scale, driven by the two additional methylene units in the n-propoxy chain. This magnitude of logP increase is sufficient to shift a compound from CNS drug-like space (logP 1–3) toward the upper boundary, with implications for passive membrane permeability and plasma protein binding if the compound or its derivatives are evaluated in biological screens. The linear n-propoxy target and its branched isopropoxy isomer (logP 2.685) are essentially iso-lipophilic, indicating that chain branching at this position does not materially alter logP; the differentiation from the methoxy analog is therefore the primary selectivity driver within this series .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.69 (Molbase); XLogP3 = 2.8 (PubChem); LogP = 3.04 (Chembase/Enamine) |
| Comparator Or Baseline | 3-Ethoxy-4-methoxybenzaldehyde: LogP = 1.91 (Molbase); 3-Ethoxy-4-isopropoxybenzaldehyde: LogP = 2.685 (Chemsrc) |
| Quantified Difference | ΔLogP (target vs. 4-methoxy) = +0.78 to +1.13 (6–13× increase in lipophilicity); ΔLogP (target vs. 4-isopropoxy) = ~0.00 |
| Conditions | Computed values from Molbase, PubChem XLogP3, and Chembase/Enamine databases using standard in silico prediction methods |
Why This Matters
For medicinal chemistry programs or ADME screening panels, the nearly one-log higher lipophilicity of the 4-propoxy compound relative to the 4-methoxy analog predicts altered membrane partitioning and metabolic stability, making the two compounds non-interchangeable in lead optimization SAR studies.
